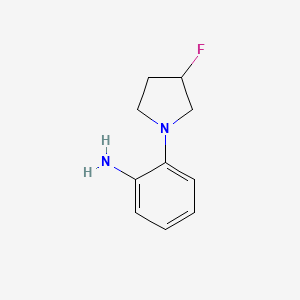

2-(3-Fluoropyrrolidin-1-yl)aniline

描述

2-(3-Fluoropyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been reported to target the voltage-gated sodium channels, specifically nav17 and Nav18 . These channels play a crucial role in the generation and conduction of action potentials in neurons, making them attractive targets for the treatment of pain .

Mode of Action

Compounds with similar structures have been reported to block nav17 and Nav18 channels . By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby reducing the perception of pain.

Pharmacokinetics

The presence of fluorine in the molecule could potentially influence these properties . Fluorine is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Result of Action

Based on its potential interaction with voltage-gated sodium channels, it could potentially alter neuronal excitability and signal transmission, leading to a reduction in the perception of pain .

生物活性

2-(3-Fluoropyrrolidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12FN2

- Molecular Weight : 180.23 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a fluorine atom and an aniline group, which is critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Ring Construction : Utilizing cyclic or acyclic precursors to construct the pyrrolidine ring.

- Functionalization : Modifying preformed pyrrolidine rings to introduce the aniline moiety.

Example Synthesis Route

A common method involves starting from (2S,4R)-4-hydroxyproline, which is transformed into various pyrrolidine derivatives through a series of chemical reactions involving coupling agents and solvents like dichloroethane for optimal yields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can be synthesized to target Mycobacterium species effectively. For instance:

- Study Findings : Compounds derived from 4-(3-Fluoropyrrolidin-1-yl)aniline demonstrated high activity against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Mechanism of Action : Aniline derivatives are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can inhibit cancer cell proliferation.

- Case Study : Research on similar compounds has indicated that modifications in the aniline structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers .

Pharmacokinetics

The presence of fluorine in the compound enhances its metabolic stability, making it less susceptible to enzymatic degradation. This property is critical for maintaining therapeutic levels in biological systems and improving the drug's efficacy.

Comparative Analysis of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Fluoropyrrolidin-1-yl)aniline, and how can purity be optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution between 2-fluoroaniline derivatives and 3-fluoropyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key steps include:

- Intermediate formation : Reacting 2-chloroaniline with 3-fluoropyrrolidine to install the pyrrolidine moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

- Quality control : Use HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials or byproducts .

Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?

Answer:

- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 6.5–7.2 ppm, pyrrolidine protons at δ 2.8–3.5 ppm). ¹⁹F NMR confirms fluorine substitution (δ -180 to -190 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the pyrrolidine ring. SHELXT/SHELXL software is recommended for structure refinement .

- Mass spectrometry (HRMS) : ESI+ mode validates the molecular ion peak ([M+H]⁺) with <2 ppm error .

Q. What biological activities are associated with this compound, and how are these evaluated experimentally?

Answer: Preliminary studies on analogs suggest potential:

- Antimicrobial activity : Broth microdilution assays (MIC determination against E. coli and S. aureus) .

- Enzyme inhibition : Fluorescence-based assays (e.g., tyrosine kinase inhibition using ATP-competitive binding assays) .

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Answer:

- Modifications : Introduce substituents (e.g., halogens, sulfonyl groups) to the aniline ring or pyrrolidine nitrogen. Compare with analogs like 2-(isopropylthio)aniline (enhanced steric effects) or 2-(phenylsulfanylmethyl)aniline (improved solubility) .

- Assays : Test modified compounds in dose-response assays to correlate substituent electronegativity/steric bulk with activity. For example, trifluoromethyl groups may enhance metabolic stability .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Answer:

- Disorder in the pyrrolidine ring : Common due to conformational flexibility. Mitigate by collecting low-temperature data (100 K) and refining with SHELXL’s PART instruction .

- Twinned crystals : Use PLATON’s TWINABS for data integration or switch to synchrotron radiation for higher-resolution data .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

Answer:

- Solvent selection : Replace DMF with acetonitrile to reduce carbamate byproducts .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates at lower temperatures .

- Continuous flow reactors : Improve mixing and heat transfer for reproducible yields (>85%) at multi-gram scales .

Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?

Answer:

- Molecular docking : AutoDock Vina or Glide to model interactions with enzyme active sites (e.g., kinase ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) .

- DFT calculations : Gaussian09 to analyze electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting)?

Answer:

- Dynamic effects : Variable-temperature NMR (VT-NMR) to detect rotational barriers in the pyrrolidine ring .

- Impurity analysis : LC-MS/MS to identify trace oxidants (e.g., N-oxide byproducts) .

- Crystallographic validation : Compare experimental vs. DFT-calculated NMR shifts to resolve ambiguities .

属性

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPXSCAVRTVOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。